Cis-3-methylpiperidine-2-carboxylic acid
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Overview
Description
rac-(2R,3S)-3-methylpiperidine-2-carboxylic acid is a racemic mixture of two enantiomers, which means it contains equal amounts of two mirror-image forms of the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3S)-3-methylpiperidine-2-carboxylic acid typically involves the use of chiral starting materials or catalysts to ensure the formation of the desired enantiomers. One common method is the hydrogenation of a suitable precursor, such as a 3-methylpyridine derivative, under specific conditions that favor the formation of the racemic mixture.
Industrial Production Methods
Industrial production of rac-(2R,3S)-3-methylpiperidine-2-carboxylic acid often involves large-scale hydrogenation processes using high-pressure reactors and specialized catalysts. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to maximize yield and enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,3S)-3-methylpiperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
rac-(2R,3S)-3-methylpiperidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in studies of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of rac-(2R,3S)-3-methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- rac-(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid
- rac-(2R,3S)-2-(1-methylpiperidin-4-yl)oxolane-3-carboxylic acid
Uniqueness
rac-(2R,3S)-3-methylpiperidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both a piperidine ring and a carboxylic acid group. This combination of structural features imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H13NO2 |
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Molecular Weight |
143.18 g/mol |
IUPAC Name |
(2S,3R)-3-methylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-5-3-2-4-8-6(5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m1/s1 |
InChI Key |
BGYDRACYCBSXEE-RITPCOANSA-N |
Isomeric SMILES |
C[C@@H]1CCCN[C@@H]1C(=O)O |
Canonical SMILES |
CC1CCCNC1C(=O)O |
Origin of Product |
United States |
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